molecular formula C15H15NO B3050629 N-(4-methoxyphenyl)-1-phenylethanimine CAS No. 2743-00-2

N-(4-methoxyphenyl)-1-phenylethanimine

Cat. No.: B3050629
CAS No.: 2743-00-2
M. Wt: 225.28 g/mol
InChI Key: WATIYJMFKFSKGZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-phenylethanimine: is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group attached to the phenyl ring and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-1-phenylethanimine typically involves the condensation reaction between 4-methoxyaniline and acetophenone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. Commonly used catalysts include acids like hydrochloric acid or bases like sodium hydroxide. The reaction mixture is often refluxed to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-1-phenylethanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-1-phenylethanimine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines. It serves as a model substrate for investigating the mechanisms of imine reductases.

    Medicine: this compound and its derivatives have potential applications in medicinal chemistry. They are explored for their pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes and pigments. Its derivatives are also employed in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-phenylethanimine involves its interaction with various molecular targets. The imine group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in enzyme-catalyzed reactions where the imine serves as a substrate. The methoxy group on the phenyl ring can also influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)acetamide
  • 4-methoxyphenethylamine
  • N-(4-methoxyphenyl)-2-phenylethanimine

Comparison: N-(4-methoxyphenyl)-1-phenylethanimine is unique due to the presence of both the methoxy group and the imine functional group. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, N-(4-methoxyphenyl)acetamide lacks the imine group, which significantly alters its chemical behavior. Similarly, 4-methoxyphenethylamine has an amine group instead of an imine, leading to different reactivity and applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATIYJMFKFSKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397040
Record name STK374980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743-00-2
Record name STK374980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of acetophenone (64 ml), p-anisidine (65 mg), benzene (100 ml) was refluxed in the presence of molecular sieve (100 g) with continuous removal of water. The crude product was purified by crystallizing it from ethanol to give N-(αmethyl-benzylidene)-p-anisidine (VII) (50 g). VII had a melting point of 81°-82° C.
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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